molecular formula C24H24N2O7 B315710 4-(4-{[4-ETHOXY-3-(2-ETHOXY-2-OXOETHOXY)PHENYL]METHYLENE}-3-METHYL-5-OXO-4,5-DIHYDRO-1H-PYRAZOL-1-YL)BENZOIC ACID

4-(4-{[4-ETHOXY-3-(2-ETHOXY-2-OXOETHOXY)PHENYL]METHYLENE}-3-METHYL-5-OXO-4,5-DIHYDRO-1H-PYRAZOL-1-YL)BENZOIC ACID

Cat. No.: B315710
M. Wt: 452.5 g/mol
InChI Key: QDPSHMDGQVDVDZ-XDHOZWIPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(4-{[4-ETHOXY-3-(2-ETHOXY-2-OXOETHOXY)PHENYL]METHYLENE}-3-METHYL-5-OXO-4,5-DIHYDRO-1H-PYRAZOL-1-YL)BENZOIC ACID is a complex organic compound with potential applications in various fields of scientific research. This compound features a benzylidene group, a pyrazole ring, and a benzoic acid moiety, making it a versatile molecule for chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-{[4-ETHOXY-3-(2-ETHOXY-2-OXOETHOXY)PHENYL]METHYLENE}-3-METHYL-5-OXO-4,5-DIHYDRO-1H-PYRAZOL-1-YL)BENZOIC ACID typically involves multiple steps, including the formation of the benzylidene group, the construction of the pyrazole ring, and the introduction of the benzoic acid moiety. Common reagents used in these reactions include ethyl acetate, hydrazine hydrate, and various catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

4-(4-{[4-ETHOXY-3-(2-ETHOXY-2-OXOETHOXY)PHENYL]METHYLENE}-3-METHYL-5-OXO-4,5-DIHYDRO-1H-PYRAZOL-1-YL)BENZOIC ACID can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation states, potentially altering its chemical properties.

    Reduction: Reduction reactions can modify the functional groups within the molecule, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions may vary depending on the desired product, but typically involve controlled temperatures, solvents, and catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield different oxidized derivatives, while substitution reactions can produce a variety of substituted compounds with unique properties.

Scientific Research Applications

4-(4-{[4-ETHOXY-3-(2-ETHOXY-2-OXOETHOXY)PHENYL]METHYLENE}-3-METHYL-5-OXO-4,5-DIHYDRO-1H-PYRAZOL-1-YL)BENZOIC ACID has several scientific research applications, including:

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, serving as a versatile intermediate in organic synthesis.

    Biology: Its unique structure allows for potential interactions with biological targets, making it a candidate for studying enzyme inhibition or receptor binding.

    Medicine: The compound’s potential biological activity may be explored for therapeutic applications, such as developing new drugs or treatments.

    Industry: In industrial settings, the compound can be used in the development of new materials, coatings, or chemical processes.

Mechanism of Action

The mechanism of action of 4-(4-{[4-ETHOXY-3-(2-ETHOXY-2-OXOETHOXY)PHENYL]METHYLENE}-3-METHYL-5-OXO-4,5-DIHYDRO-1H-PYRAZOL-1-YL)BENZOIC ACID involves its interaction with specific molecular targets and pathways. The benzylidene group may facilitate binding to certain receptors or enzymes, while the pyrazole ring and benzoic acid moiety contribute to the compound’s overall activity. Detailed studies on its molecular interactions and pathways are necessary to fully understand its mechanism of action.

Comparison with Similar Compounds

Similar Compounds

    4-(2-ethoxy-2-oxoethoxy)phenylboronic acid: A compound with a similar ethoxy-oxoethoxy group, used in various chemical reactions.

    2-(2-(2-aminoethoxy)ethoxy)acetic acid: Another compound with ethoxy groups, used as an organic reagent.

Uniqueness

4-(4-{[4-ETHOXY-3-(2-ETHOXY-2-OXOETHOXY)PHENYL]METHYLENE}-3-METHYL-5-OXO-4,5-DIHYDRO-1H-PYRAZOL-1-YL)BENZOIC ACID stands out due to its unique combination of functional groups, which provide a wide range of chemical reactivity and potential applications. Its structure allows for diverse interactions in chemical and biological systems, making it a valuable compound for research and development.

Properties

Molecular Formula

C24H24N2O7

Molecular Weight

452.5 g/mol

IUPAC Name

4-[(4E)-4-[[4-ethoxy-3-(2-ethoxy-2-oxoethoxy)phenyl]methylidene]-3-methyl-5-oxopyrazol-1-yl]benzoic acid

InChI

InChI=1S/C24H24N2O7/c1-4-31-20-11-6-16(13-21(20)33-14-22(27)32-5-2)12-19-15(3)25-26(23(19)28)18-9-7-17(8-10-18)24(29)30/h6-13H,4-5,14H2,1-3H3,(H,29,30)/b19-12+

InChI Key

QDPSHMDGQVDVDZ-XDHOZWIPSA-N

SMILES

CCOC1=C(C=C(C=C1)C=C2C(=NN(C2=O)C3=CC=C(C=C3)C(=O)O)C)OCC(=O)OCC

Isomeric SMILES

CCOC1=C(C=C(C=C1)/C=C/2\C(=NN(C2=O)C3=CC=C(C=C3)C(=O)O)C)OCC(=O)OCC

Canonical SMILES

CCOC1=C(C=C(C=C1)C=C2C(=NN(C2=O)C3=CC=C(C=C3)C(=O)O)C)OCC(=O)OCC

Origin of Product

United States

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